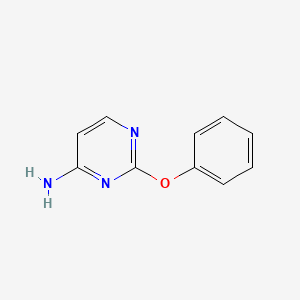

2-Phenoxy-4-pyrimidinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.202 |

IUPAC Name |

2-phenoxypyrimidin-4-amine |

InChI |

InChI=1S/C10H9N3O/c11-9-6-7-12-10(13-9)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

InChI Key |

UANYAEMYXKVZHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxy 4 Pyrimidinamine and Its Derivatives

Retrosynthetic Analysis of the 2-Phenoxy-4-pyrimidinamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic pathway. advancechemjournal.com For this compound, the primary disconnections involve the carbon-heteroatom bonds attached to the pyrimidine (B1678525) ring.

Two logical retrosynthetic pathways emerge:

Pathway A: Sequential Nucleophilic Aromatic Substitution (SNAr). The most direct approach involves disconnecting the C-O (phenoxy) and C-N (amino) bonds from the pyrimidine ring. This leads back to a di-substituted pyrimidine precursor, typically 2,4-dichloropyrimidine (B19661). This precursor can then be sequentially reacted with phenol (B47542) and ammonia (B1221849). This pathway is common for constructing multi-substituted pyrimidine scaffolds. nih.govwikipedia.org

Pathway B: Pyrimidine Ring Formation. This strategy involves a more fundamental disconnection of the pyrimidine ring itself. advancechemjournal.com The pyrimidine ring can be retrosynthetically cleaved into components that can form the N-C-N and C-C-C fragments of the ring. For a 4-aminopyrimidine (B60600) structure, this could lead back to guanidine (B92328) (the N-C-N fragment) and a suitable three-carbon precursor bearing a phenoxy group. This approach builds the core heterocycle with one of the desired substituents already in place.

These two pathways represent the major strategies for synthesizing the this compound core, differing primarily in the timing of the pyrimidine ring construction versus its functionalization.

Classical Synthetic Routes to Pyrimidinamines and Phenoxy-Substituted Analogues

Classical methods for synthesizing the pyrimidine scaffold have been well-established for decades and remain fundamental in organic chemistry. These routes primarily rely on condensation reactions to form the heterocyclic ring and nucleophilic substitution to functionalize it.

The construction of the pyrimidine ring is most commonly achieved through the condensation of a compound containing an N-C-N unit (like an amidine, urea (B33335), or guanidine) with a 1,3-dielectrophilic three-carbon component. bu.edu.egmdpi.com This [3+3] cycloaddition is a versatile and widely used method. mdpi.com

The Pinner synthesis, a classical example, involves the condensation of 1,3-dicarbonyl compounds with amidines to form substituted pyrimidines. mdpi.com To synthesize a 4-aminopyrimidine core, guanidine is an ideal N-C-N fragment. The reaction of guanidine with a β-keto ester or a 1,3-diketone results in the formation of a 2-aminopyrimidine (B69317) ring. If the 1,3-dicarbonyl precursor already contains the desired phenoxy group at the appropriate position, this method can directly yield a precursor to the target molecule.

Another significant classical approach is the Biginelli reaction, a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. researchgate.net While typically used for dihydropyrimidinones, variations of this multicomponent strategy highlight the principle of building the pyrimidine core from simple acyclic precursors. mdpi.comresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently used method for the synthesis of phenoxy- and amino-substituted pyrimidines. byjus.com The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles, especially when it bears good leaving groups like halides. wikipedia.orgnih.gov

The synthesis of this compound often starts from 2,4-dichloropyrimidine. The two chlorine atoms serve as excellent leaving groups that can be displaced sequentially by nucleophiles. The general strategy involves:

First Substitution (Phenoxylation): Reaction of 2,4-dichloropyrimidine with a phenol in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF. nih.gov This reaction typically proceeds with the substitution of one chloro group to form a 4-chloro-2-phenoxypyrimidine intermediate.

Second Substitution (Amination): The remaining chloro group on the intermediate is then displaced by an amine. For the target compound, this involves reaction with ammonia or an ammonia equivalent to introduce the 4-amino group.

The regioselectivity of the substitution can be controlled by reaction conditions. The C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position, allowing for selective functionalization. This step-wise substitution on a pre-existing pyrimidine core is a robust and highly adaptable method for creating diverse libraries of substituted pyrimidines. nih.gov Recent studies have also explored concerted mechanisms for SNAr reactions on pyrimidine rings, challenging the classical two-step addition-elimination view. nih.gov

Modern and Optimized Synthetic Approaches for this compound Scaffolds

Contemporary synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. For phenoxypyrimidine synthesis, this translates to the development of advanced catalytic systems and the application of green chemistry principles.

While classical SNAr reactions are effective, they can sometimes require harsh conditions. Modern approaches often employ transition metal catalysis to facilitate the crucial C-O bond formation for the phenoxy group. Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for synthesizing phenoxypyrimidines. researchgate.net

These methods involve the coupling of a chloropyrimidine with a phenol or an aryl boronic acid. The use of a copper catalyst allows the reaction to proceed under milder conditions and with greater functional group tolerance compared to uncatalyzed SNAr reactions. A polymeric copper complex has been successfully used as a catalyst for C-O cross-coupling reactions to generate various phenoxypyrimidine scaffolds. researchgate.netresearchgate.net

| Entry | Chloropyrimidine | Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,4-Dichloropyrimidine | Phenol | Cu-complex | K₂CO₃ | DMSO | 110 | 92 |

| 2 | 2,4-Dichloropyrimidine | 4-Methylphenol | Cu-complex | K₂CO₃ | DMSO | 110 | 90 |

| 3 | 2,4-Dichloropyrimidine | 4-Methoxyphenol | Cu-complex | K₂CO₃ | DMSO | 110 | 88 |

| 4 | 2,4-Dichloropyrimidine | 4-Chlorophenol | Cu-complex | K₂CO₃ | DMSO | 110 | 94 |

This table presents illustrative data on the copper-catalyzed synthesis of phenoxypyrimidine derivatives, adapted from related research findings to demonstrate typical reaction conditions and yields. researchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also pivotal in modern synthesis for forming the C-N bond, providing a mild and efficient alternative to classical amination methods. mdpi.com

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For pyrimidine synthesis, these principles are applied to minimize environmental impact and improve safety and efficiency. benthamdirect.comnih.gov

Key green approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes enable reactions to proceed without a solvent. rasayanjournal.co.injchemrev.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) or using safer, biodegradable solvents like ionic liquids or water reduces waste and hazards associated with volatile organic compounds (VOCs). rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): As seen in the Biginelli reaction, MCRs combine three or more reactants in a single step to form a product, which increases efficiency and atom economy while reducing the number of purification steps and waste generation. rasayanjournal.co.inrsc.org

Use of Greener Catalysts: Employing abundant and non-toxic metal catalysts, such as iron(III), or using recyclable catalysts aligns with green principles. rsc.org Recently, an iron(III)-catalyzed one-pot method for pyrimidine synthesis has been developed using biomass-derived alcohols and inorganic ammonium (B1175870) salts, highlighting a sustainable pathway. rsc.org

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency and sustainability than through classical methods alone. rasayanjournal.co.inbenthamdirect.com

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. wikipedia.org These reactions are advantageous for creating molecular diversity with high atom economy. While specific MCRs yielding this compound directly are not extensively documented, established pyrimidine syntheses, such as the Biginelli reaction, provide a framework for its potential assembly. wikipedia.orgnih.gov

The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or its derivatives like guanidine). wikipedia.orgunits.it By modifying the starting components, this reaction could theoretically be adapted to produce the this compound core. For instance, a plausible three-component approach could involve the reaction of a phenoxy-substituted β-dicarbonyl compound, an aldehyde, and guanidine. Guanidine is a common component in MCRs for the synthesis of 2-aminopyrimidines. nih.govunits.it

Another potential MCR strategy is the copper-catalyzed formal [3 + 1 + 2] annulation, which has been used to synthesize highly substituted 2-aminopyrimidines from components like ketoxime acetates, aldehydes, and cyanamides. rsc.org Adapting such a methodology would require the design of starting materials that carry the required phenoxy moiety.

The table below outlines hypothetical MCR strategies for generating structural diversity around the this compound scaffold.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

| Biginelli-like Reaction | Aldehyde (R¹-CHO) | Phenoxy-β-ketoester | Guanidine | 4-Aryl/Alkyl-5-alkoxycarbonyl-6-methyl-2-phenoxy-pyrimidinamine |

| Three-Component Condensation | Malononitrile | Substituted Phenol | Guanidine derivative | 2,4-Diamino-5-cyano-6-phenoxy-pyrimidine |

| Copper-Catalyzed Annulation | O-acyl ketoxime | Phenoxy-aldehyde | Cyanamide | Substituted 2-amino-4-phenoxy-pyrimidine |

Derivatization Strategies at Key Positions of the this compound Framework

Derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Strategies focus on the functionalization of the three main parts of the molecule: the pyrimidine ring, the phenoxy moiety, and the exocyclic amino group.

Functionalization of the Pyrimidine Ring

The pyrimidine ring can be functionalized by leveraging halogenated pyrimidine precursors, which are highly amenable to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comgoogle.com A common synthetic route involves starting with a di- or tri-halopyrimidine and sequentially introducing the phenoxy and amino groups, leaving a halogen at another position for further derivatization.

For example, 2-amino-4,6-dichloropyrimidine (B145751) is a versatile starting material where one chloro group can be substituted by a phenoxide ion and the other by an amine. nih.govmdpi.com Alternatively, substitution can be performed at the C5 or C6 positions if they are unsubstituted in the initial scaffold. The presence of ring nitrogen atoms and activating groups like nitro or nitroso at the C5 position can significantly increase the ring's reactivity towards nucleophiles. nih.govchemrxiv.org

The following table summarizes potential functionalization reactions on the pyrimidine ring, often starting from a halogenated precursor.

| Reagent/Reaction Type | Target Position | Introduced Functional Group |

| Amines (R-NH₂) / SNAr | C6-Cl | Amino (-NHR) |

| Alkoxides (R-O⁻) / SNAr | C6-Cl | Alkoxy (-OR) |

| Thiols (R-SH) / SNAr | C6-Cl | Thioether (-SR) |

| N-Bromosuccinimide (NBS) | C5-H | Bromo (-Br) |

| Nitrating agents | C5-H | Nitro (-NO₂) |

Modifications on the Phenoxy Moiety

The most straightforward strategy for introducing diversity to the phenoxy moiety is to utilize substituted phenols during the initial synthesis. finechem-mirea.ru Nucleophilic substitution of a halogen (typically chlorine) on the pyrimidine ring with a diverse array of substituted phenoxides allows for the creation of a library of derivatives with varied electronic and steric properties. researchgate.net This approach has been successfully used to synthesize related diaminopyrimidine derivatives where substituted phenols, such as 2-Isopropyl-4-methoxy-phenol, are used as starting materials. google.com

Direct functionalization of the phenoxy ring after its attachment to the pyrimidine core via electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation, is another possibility. organic-chemistry.orgwikipedia.org However, this approach can be challenging. The amino group on the pyrimidine ring can react with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the entire molecule towards the desired electrophilic substitution on the phenoxy ring. libretexts.org

The table below illustrates how different substituted phenols can be used to generate derivatives.

| Starting Phenol | Resulting this compound Derivative |

| 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-4-pyrimidinamine |

| 4-Chlorophenol | 2-(4-Chlorophenoxy)-4-pyrimidinamine |

| 4-Nitrophenol | 2-(4-Nitrophenoxy)-4-pyrimidinamine |

| 3-Methylphenol | 2-(3-Methylphenoxy)-4-pyrimidinamine |

| 2-Isopropyl-5-methylphenol | 2-(2-Isopropyl-5-methylphenoxy)-4-pyrimidinamine |

Substitution at the Amino Group

The exocyclic amino group at the C4 position is a key site for derivatization, behaving as a typical primary amine. It can readily undergo reactions such as N-acylation and N-alkylation to introduce a wide variety of substituents.

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce carbonyl-containing moieties.

N-Alkylation: Alkylation can be achieved by reacting the amino group with alkyl halides. nih.gov The reaction may proceed via an SN2 mechanism, often in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov This allows for the introduction of simple alkyl chains or more complex functionalities. For instance, reaction with phenacyl bromides can lead to N-alkylated products. nih.gov

These derivatization reactions are summarized in the table below.

| Reagent | Reaction Type | Resulting Functional Group |

| Acetyl chloride | N-Acylation | Acetamido (-NHCOCH₃) |

| Benzoyl chloride | N-Acylation | Benzamido (-NHCOPh) |

| Methyl iodide | N-Alkylation | Methylamino (-NHCH₃) |

| Benzyl bromide | N-Alkylation | Benzylamino (-NHCH₂Ph) |

| Aldehyde/Ketone | Condensation | Imine (Schiff base) |

Structure Activity Relationship Sar and Molecular Design Principles of 2 Phenoxy 4 Pyrimidinamine Analogues

Systematic Exploration of Substituent Effects on Biological Interaction Profiles

The biological activity of 2-phenoxy-4-pyrimidinamine analogues can be finely tuned by the introduction of various substituents on both the phenoxy and pyrimidine (B1678525) rings. These modifications systematically alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with target proteins.

Electronic and Steric Contributions of Substituents

Steric bulk is another critical factor. The size and shape of substituents can dictate the conformational preferences of the molecule and its ability to fit into a binding pocket. Large, bulky groups may cause steric hindrance, preventing optimal binding. Conversely, appropriately sized substituents can promote favorable van der Waals interactions and induce a bioactive conformation. For example, the introduction of a methyl group at a specific position on the phenoxy ring can lead to a significant increase in inhibitory potency against a target kinase by occupying a hydrophobic pocket.

Influence of Lipophilicity and Hydrogen Bonding Capabilities

Lipophilicity, often quantified as logP, plays a dual role in the activity of this compound analogues. It influences both the pharmacokinetic properties of the compound, such as membrane permeability and metabolic stability, and its pharmacodynamic interactions. A well-balanced lipophilicity is essential for achieving good oral bioavailability and cell permeability. Modifications that increase lipophilicity, such as the addition of alkyl or halogen groups, can enhance binding to hydrophobic pockets within a target protein. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

Hydrogen bonding is a fundamental aspect of molecular recognition. The this compound core contains several potential hydrogen bond donors and acceptors. The amino group at the 4-position and the pyrimidine ring nitrogens can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme. nih.gov The introduction of substituents with hydrogen bonding capabilities, such as hydroxyl or amide groups, on the phenoxy ring can provide additional anchor points for binding, thereby increasing potency and selectivity. nih.gov

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

| Electron-withdrawing group (e.g., -CF3) | Phenoxy ring | Increased potency | Enhanced hydrogen bond donating capacity of a linked group |

| Electron-donating group (e.g., -OCH3) | Phenoxy ring | Variable, can increase or decrease potency | Altered pKa and electronic interactions with the target |

| Small alkyl group (e.g., -CH3) | Phenoxy ring | Increased potency | Favorable van der Waals interactions in a hydrophobic pocket |

| Halogen (e.g., -Cl, -F) | Phenoxy ring | Increased potency and metabolic stability | Improved lipophilicity and potential for halogen bonding |

| Hydrogen bond donor/acceptor (e.g., -OH, -CONH2) | Phenoxy ring | Increased potency and selectivity | Formation of additional hydrogen bonds with the target |

Pharmacophore Elucidation for this compound Based Ligands

A pharmacophore model for a series of this compound-based ligands typically consists of a set of essential structural features required for biological activity. These models are derived from the 3D structures of active compounds and their interactions with the target protein. researchgate.net A common pharmacophore for this class of compounds often includes:

A hydrogen bond acceptor: Typically one of the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor: The amine group at the 4-position.

An aromatic/hydrophobic region: The phenoxy ring, which engages in hydrophobic interactions.

Additional hydrogen bond acceptors/donors or hydrophobic features: Arising from substituents on the phenoxy ring or the amine at the 4-position.

These pharmacophore models serve as valuable tools in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases. researchgate.net

Rational Design and De Novo Design Approaches

Rational drug design of this compound analogues often begins with the structure of a known ligand-target complex or a homology model of the target protein. nih.gov By analyzing the binding site, medicinal chemists can design modifications to the scaffold that are predicted to enhance binding affinity and selectivity. This can involve introducing substituents that complement the shape and chemical nature of the binding pocket or replacing parts of the molecule to improve its pharmacokinetic properties. rsc.orgnih.gov

De novo design, on the other hand, involves the computational construction of novel molecules that fit a predefined set of constraints, such as a pharmacophore model or the shape of a binding site. For the this compound scaffold, de novo design algorithms can be used to explore a vast chemical space and generate novel substitution patterns that are predicted to have high affinity for the target.

| Design Approach | Methodology | Application to this compound |

| Rational Design | Structure-based design using X-ray crystallography or homology modeling. | Modification of substituents on the phenoxy and pyrimidine rings to optimize interactions with the target's binding site. |

| De Novo Design | Algorithmic generation of novel structures based on pharmacophore models or binding site information. | Creation of novel this compound analogues with unique substitution patterns for improved potency and novelty. |

Conformational Analysis and its Impact on Ligand-Target Recognition

The three-dimensional conformation of a this compound analogue is a critical determinant of its biological activity. The molecule is not rigid and can adopt various conformations due to the rotatable bonds, particularly the ether linkage between the phenoxy and pyrimidine rings. The preferred conformation in solution may not be the same as the bioactive conformation when bound to the target protein.

Conformational analysis, through computational methods like molecular mechanics and quantum mechanics, can help to identify the low-energy conformations of a ligand. Understanding the conformational landscape is crucial for designing molecules that are pre-organized for binding, which can lead to a lower entropic penalty upon binding and thus higher affinity. For instance, introducing a substituent that restricts the rotation around the ether bond can lock the molecule in a bioactive conformation.

Biostereic Modifications of the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net In the context of the this compound scaffold, several bioisosteric modifications can be considered:

Replacement of the phenoxy ring: The phenoxy group can be replaced with other aromatic or heteroaromatic rings, such as a phenylamino, pyridinyloxy, or thiophenoxy group. These changes can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.

Modification of the pyrimidine core: The pyrimidine ring can be replaced by other heterocyclic systems like pyridine, triazine, or purine (B94841). Such modifications can significantly alter the geometry and electronic nature of the core scaffold.

Bioisosteres for the amine group: The amine at the 4-position can be replaced with other groups that can act as hydrogen bond donors, such as a hydroxyl or a substituted amine.

These bioisosteric modifications allow for the exploration of a wider chemical space while retaining the key pharmacophoric features necessary for biological activity.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Phenoxy | Phenylamino, Pyridinyloxy, Thiophenoxy | Altered electronics, improved hydrogen bonding, novel intellectual property |

| Pyrimidine | Pyridine, Triazine, Purine | Modified core geometry, different interaction profile |

| Amine (-NH2) | Hydroxyl (-OH), Substituted amine (-NHR) | Altered hydrogen bonding capacity, modified pKa |

Mechanistic Investigations of 2 Phenoxy 4 Pyrimidinamine Interactions with Molecular Targets in Vitro and in Silico

Enzyme Inhibition Studies

The pyrimidine (B1678525) scaffold is a cornerstone in the development of enzyme inhibitors, particularly for protein kinases. The 2-aminopyrimidine (B69317) core is a well-established "hinge-binding" motif that mimics the adenine (B156593) base of ATP, enabling competitive inhibition at the enzyme's active site.

Derivatives of 2-aminopyrimidine are known to modulate the activity of various protein kinases critical to cell signaling, proliferation, and survival. Although direct inhibition data for 2-Phenoxy-4-pyrimidinamine against a broad panel of kinases is not available, studies on closely related 2-phenylaminopyrimidine (PAP) derivatives and other analogues provide significant insights into its potential targets. nih.gov

PAP derivatives have been extensively investigated as inhibitors of the Bcr-Abl kinase, which is associated with chronic myeloid leukemia (CML). nih.gov These compounds often exhibit potent antiproliferative activity by targeting the ATP-binding site of the kinase. nih.gov Furthermore, the 2,4-diaminopyrimidine (B92962) scaffold has been identified in inhibitors targeting key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R). Some compounds with this core structure have demonstrated the ability to inhibit clinically relevant drug-resistant EGFR mutants like L858R/T790M.

The p38 MAP kinase is another potential target. While some clinical inhibitors initially developed for p38α were later found to derive their primary anti-cancer effects from off-target EGFR inhibition, this highlights the cross-reactivity potential of kinase inhibitors and the importance of the pyrimidine scaffold in binding to the EGFR kinase domain. nih.gov The table below summarizes the inhibitory activities of various pyrimidine analogues against different cancer cell lines, which are often driven by underlying kinase inhibition.

| Compound Class | Target Cell Line | Effect | Reported IC50/GI50 |

|---|---|---|---|

| 2-Phenylaminopyrimidine (PAP) Cinnamamide Derivative (12c) | K562 (CML) | Anti-proliferative | 0.018 µM nih.gov |

| 2-Phenylaminopyrimidine (PAP) Cinnamamide Derivative (12d) | K562 (CML) | Anti-proliferative | 0.011 µM nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) Derivative (6b) | PC-3 (Prostate) | Cytotoxic | 1.20 µM nih.gov |

| Pyrido[2,3-d]pyrimidine Derivative (8d) | MCF-7 (Breast) | Cytotoxic | 1.51 µM nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine Derivative (Compound 2) | MCF-7 (Breast) | Anti-proliferative | 0.013 µM nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine Derivative (Compound 3) | MCF-7 (Breast) | Anti-proliferative | 0.045 µM mdpi.com |

In silico modeling and crystallographic studies of 2-aminopyrimidine derivatives consistently show a specific binding mode within kinase active sites. The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone amide and carbonyl groups of conserved residues such as methionine. nih.gov

For example, docking studies of a potent 2-phenylaminopyrimidine derivative revealed hydrogen bond formation with the side chains of Met318 and Thr315, and the backbone of Glu286 and Phe382 in the c-Abl kinase domain. nih.gov The phenoxy group of this compound would likely occupy a hydrophobic pocket adjacent to the hinge region, potentially forming additional van der Waals interactions that contribute to binding affinity and selectivity. The specific orientation and interactions would determine the compound's inhibitory profile against different kinases.

Receptor Binding and Modulation Investigations

The pyrimidine nucleus is isosteric to the purine (B94841) core of endogenous ligands like adenosine (B11128) and ATP, making it a privileged scaffold for targeting purinergic and other receptors.

Studies on N-pyrimidinyl-2-phenoxyacetamides, compounds that share both the pyrimidine and phenoxy moieties with this compound, have identified them as potent antagonists of the adenosine A(2A) receptor. researchgate.net One lead compound from this series demonstrated excellent potency with a K(i) of 0.4 nM and high selectivity over the A(1) receptor subtype. researchgate.net

Additionally, 2-aminopyrimidine derivatives have been developed as ligands for the histamine (B1213489) H4 receptor (H4R), with structure-activity relationship (SAR) studies leading to potent anti-inflammatory and antinociceptive agents. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been synthesized as selective ligands for serotonin (B10506) 5-HT(3) receptors, with one compound acting as a competitive antagonist with a K(i) value of 67 nM. nih.gov These findings suggest that this compound could potentially bind to and modulate the activity of G-protein coupled receptors (GPCRs) or ligand-gated ion channels.

| Compound Class | Receptor Target | Activity | Reported K(i) |

|---|---|---|---|

| N-pyrimidinyl-2-phenoxyacetamide (Compound 14) | Adenosine A(2A) | Antagonist | 0.4 nM researchgate.net |

| Thieno[2,3-d]pyrimidine (Compound 32) | Serotonin 5-HT(3) | Antagonist | 67 nM nih.gov |

| 2-Aminopyrimidine Derivative (Compound 4) | Histamine H4 | Ligand/Antagonist | Data not specified nih.gov |

Cellular Pathway Perturbation Studies (Excluding Animal Models)

By inhibiting key enzymes or modulating receptors, pyrimidine derivatives can perturb cellular signaling pathways, leading to specific cellular outcomes such as apoptosis or the inhibition of proliferation.

Numerous studies have demonstrated that pyrimidine-based compounds induce apoptosis in cancer cell lines. jrasb.comencyclopedia.pub Mechanistic investigations reveal that these molecules can trigger programmed cell death through the intrinsic (mitochondrial) pathway. nih.govresearchgate.net

For instance, certain pyrido[2,3-d]pyrimidine derivatives were shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins like Bax and p53, the downregulation of the anti-apoptotic protein Bcl-2, and the activation of executioner caspases such as caspase-3. nih.govnih.gov Some pyrimidine derivatives have also been observed to cause a loss of mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade. nih.gov These findings strongly suggest that this compound, should it possess cytotoxic properties, would likely function by perturbing these well-established apoptotic signaling pathways. researchgate.net

The anti-proliferative activity of pyrimidine derivatives has been documented across a wide range of cancer cell lines, including those from breast, colon, lung, and leukemia. nih.govmdpi.comencyclopedia.pub This effect is often a direct consequence of the inhibition of kinases that drive the cell cycle, such as cyclin-dependent kinases (CDKs), or those in growth factor signaling pathways like the EGFR pathway. nih.govjrasb.com

Studies on 4-amino-thieno[2,3-d]pyrimidines, which are structural analogues, have shown potent anti-proliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. nih.govmdpi.com Similarly, pyrimidine-2,4-diamine analogues have been found to inhibit the proliferation of colorectal and non-small cell lung cancer cells by inducing cell cycle arrest and senescence. nih.gov The anti-proliferative activity of these compounds is typically quantified by their IC50 or GI50 values, representing the concentration required to inhibit cell growth by 50%.

| Compound Class | Cell Line | Reported IC50/GI50 (µM) |

|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine (Cpd 3) | MCF-7 (Breast) | 0.045 mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine (Cpd 4) | MCF-7 (Breast) | 0.11 mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine (Cpd 2) | MDA-MB-231 (Breast) | 0.056 nih.gov |

| Pyrido[2,3-d]pyrimidine (Cpd 6e) | A-549 (Lung) | 2.24 nih.gov |

| Pyrimidine Derivative (Cpd 4b) | SW480 (Colon) | 11.08 nih.gov |

| 2-Phenylaminopyrimidine (Cpd 12d) | K562 (Leukemia) | 0.011 nih.gov |

Computational Chemistry and Molecular Modeling Applications in 2 Phenoxy 4 Pyrimidinamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Selection and Validation in Phenoxypyrimidine Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental computational tool that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. The success of a QSAR model is critically dependent on the careful selection of molecular descriptors and rigorous validation of the resulting model. researchgate.net

Molecular descriptors are numerical values that encode chemical information and describe the physicochemical characteristics of a molecule. nih.gov For phenoxypyrimidine systems, a variety of descriptor classes are calculated to capture different aspects of the molecular structure:

Topological Descriptors: These 1D and 2D descriptors encode information about atomic connectivity, including atom counts, ring counts, and molecular connectivity indices. hufocw.org

Geometric Descriptors: These 3D descriptors describe the spatial arrangement of atoms, such as molecular surface area, volume, and shadow areas. hufocw.org

Electronic Descriptors: These descriptors quantify electronic properties like partial atomic charges, dipole moments, and the energies of frontier orbitals (HOMO/LUMO). hufocw.orgnih.gov

Hybrid Descriptors: This class includes descriptors that combine multiple types of information, such as charged partial surface area (CPSA) descriptors, which are useful for understanding polar interactions. hufocw.org

In a typical QSAR study on phenoxypyrimidine derivatives, thousands of descriptors can be generated. nih.gov A crucial step is feature selection, where this large pool is reduced to a smaller, more informative set to avoid overfitting and to create a robust model. nih.gov Common techniques for descriptor selection include:

Correlation Analysis: Descriptors that are highly correlated with each other (e.g., correlation coefficient > 0.95) are identified, and one from each pair is eliminated to reduce redundancy. nih.gov

Stepwise Regression: This method iteratively adds or removes descriptors from the model to find the subset that best explains the variance in the biological activity. nih.govyoutube.com

Genetic Algorithms (GA): Inspired by natural selection, GA is a powerful optimization technique used to select the optimal combination of descriptors that yields the most predictive QSAR model. nih.gov A study on phenoxypyrimidine derivatives as p38 kinase inhibitors successfully employed a genetic algorithm combined with partial least squares (GA-PLS) to develop a highly predictive model. nih.gov

Model Validation is essential to ensure that the developed QSAR model is statistically significant, robust, and has predictive power for new, untested compounds. mdpi.comsemanticscholar.org Validation is typically performed using several methods:

Internal Validation: This method assesses the stability and robustness of the model using only the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) is considered indicative of a robust model. mdpi.comuniroma1.it

External Validation: This is the most stringent test of a model's predictive ability. mdpi.com The dataset is split into a training set (for building the model) and a test set (for evaluating its predictive power). The model's ability to predict the activity of the test set compounds is assessed using the predictive R² (R²pred). mdpi.comuniroma1.it

Y-Randomization: This test ensures the model is not the result of a chance correlation. The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. A valid model should show very low correlation for the randomized data. uniroma1.it

A QSAR study on phenoxypyrimidine derivatives identified that steric effects, hydrogen bonding, and electronic properties were significant for their inhibitory activity against p38 kinase. nih.gov The final model, developed using GA-PLS, demonstrated excellent statistical significance, being able to explain 98% of the variance in the training data and predict 87% of the variance in the test set data. nih.gov

| Descriptor Type | Examples | Relevance to Phenoxypyrimidine Systems |

|---|---|---|

| Topological | Molecular Connectivity Indices, Kappa Indices | Encodes information on size, shape, and branching of the pyrimidine (B1678525) and phenoxy rings. |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Crucial for describing hydrogen bonding capacity and electrostatic interactions with biological targets. nih.gov |

| Geometric | Solvent Accessible Surface Area (SASA), Molecular Volume | Relates to how the molecule fits into a receptor's binding pocket. |

| Steric | Molar Refractivity | Important for quantifying the bulk and polarizability of substituents on the core structure. nih.gov |

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Profiling Using In Silico Methods

Understanding the pharmacokinetic profile of a compound is critical in drug development. In silico ADME profiling uses computational models to predict the absorption, distribution, metabolism, and excretion properties of a molecule before it is synthesized, saving significant time and resources. rsc.org For compounds related to 2-Phenoxy-4-pyrimidinamine, these predictions help assess their potential "drug-likeness." thieme-connect.comacs.org

Several key ADME parameters are commonly evaluated using various computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab):

Absorption: This is primarily related to a compound's ability to pass through the gastrointestinal tract and enter the bloodstream. Key predicted parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model of the intestinal wall), and adherence to empirical rules like Lipinski's Rule of Five. nih.govnih.gov

Distribution: This describes how a compound spreads throughout the body's tissues and fluids. Important predicted properties include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VDss).

Metabolism: This involves the chemical modification of the compound by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. In silico models can predict whether a compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for anticipating drug-drug interactions. rsc.org

Excretion: This refers to the removal of the compound and its metabolites from the body. Total clearance (CLTOT) and renal organic cation transporter (OCT2) substrate potential are common parameters predicted computationally.

Toxicity: Computational models also provide early warnings of potential toxicity, predicting properties such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

In silico studies on various pyrimidine derivatives have shown that they often exhibit drug-like ADME parameters. mdpi.com For instance, analyses of novel pyrimidine compounds have demonstrated good predicted intestinal absorption and bioavailability, indicating their potential for oral administration. thieme-connect.comnih.gov

| ADME Parameter | Description | Significance in Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed through the human intestine. | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| CYP450 Inhibition | The potential of a compound to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicts the risk of adverse drug-drug interactions. |

| hERG Inhibition | The potential to block the hERG potassium ion channel. | An early indicator of potential cardiotoxicity. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and likelihood of oral bioavailability. | Provides a quick assessment of a compound's physicochemical properties. |

Advanced Research Applications and Emerging Perspectives of 2 Phenoxy 4 Pyrimidinamine

Development as Chemical Probes for Biological Systems

The unique architecture of 2-Phenoxy-4-pyrimidinamine makes it an attractive candidate for the development of chemical probes. These specialized molecules are designed to interact with specific biological targets, such as proteins, to elucidate their functions within complex cellular environments. The pyrimidine (B1678525) core can be strategically modified with various functional groups to enhance selectivity and affinity for a target of interest. Furthermore, the phenoxy moiety can be functionalized with reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of the target protein. This approach is invaluable for target identification and validation, crucial early steps in the drug discovery pipeline. While specific studies detailing the use of this compound as a chemical probe are not extensively documented in publicly available literature, its structural motifs are present in molecules designed for such purposes. The principles of chemical probe development suggest that derivatives of this compound could be synthesized to investigate a wide range of biological processes.

Role in Scaffold Diversification and Privileged Structure Identification

In medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets with high affinity. The pyrimidine ring, a core component of this compound, is widely recognized as a privileged scaffold. nih.govnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system allows for various substitutions to modulate electronic and steric properties.

The this compound framework serves as an excellent starting point for scaffold diversification. Through techniques like scaffold hopping, chemists can replace parts of the molecule with other functional groups or ring systems to create novel compounds with potentially improved or entirely new biological activities. This strategy allows for the exploration of vast chemical space and the identification of new lead compounds for drug development. The phenylamino-pyrimidine (PAP) nucleus, which is structurally related to this compound, has been identified as a privileged structure in the development of a wide array of therapeutic agents, including tyrosine kinase inhibitors. nih.gov This underscores the potential of the broader class of phenoxy-pyrimidinamine compounds in drug discovery.

Potential Contributions to Agrochemistry Research (e.g., Fungicides, Herbicides, Pesticides)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. Derivatives of this compound have been investigated for their potential as fungicides, herbicides, and plant growth regulators.

Fungicidal Activity Studies

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives (Illustrative) (Note: This table is illustrative and based on the activity of related pyrimidine compounds, as specific data for this compound was not found.)

| Compound Class | Fungal Species | Activity Metric (e.g., EC50) | Reference |

| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea | Varies with substitution | mdpi.comnih.gov |

Herbicidal and Plant Growth Regulatory Research

Derivatives of phenoxy-pyrimidine have also been explored for their herbicidal properties. For example, 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have been synthesized and shown to possess high herbicidal activity, particularly against monocotyledonous plants. nih.govnih.gov These compounds often act by inhibiting key enzymes in plant metabolic pathways. While a patent application describes 2-phenoxy-pyrimidine derivatives as herbicidal compounds, specific efficacy data for the parent compound, this compound, is not provided. nih.gov

In the realm of plant growth regulation, certain pyrimidine derivatives have been shown to influence plant development. auctoresonline.orgnih.govnih.govresearchgate.net These compounds can mimic or interfere with the action of natural plant hormones, leading to effects such as enhanced root growth or altered flowering times. The potential of this compound in this area remains an open field for investigation.

Table 2: Herbicidal Activity of Selected Phenoxy-Pyrimidine Derivatives (Illustrative) (Note: This table is illustrative and based on the activity of related compounds, as specific data for this compound was not found.)

| Compound Class | Target Weed | Activity Metric (e.g., % Inhibition) | Reference |

| 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates | Digitaria sanguinalis | High at 100 mg/L | nih.govnih.gov |

| Substituted 2- and 4-pyrimidinyloxyphenoxypropionates | Rape and barnyard grass | Good at 100 mg/L | researchgate.net |

Conceptual Contributions to Lead Compound Optimization in Drug Discovery

The principles of lead optimization, when applied to the this compound core, can guide the design of more potent and drug-like molecules. Computational modeling and structure-based drug design can be employed to predict how modifications to the scaffold will affect its binding to a particular target, thereby streamlining the optimization process.

Future Research Directions and Unexplored Avenues for this compound

The versatility of the this compound scaffold suggests several promising avenues for future research. A primary focus should be the systematic evaluation of its biological activities. Synthesis and screening of a focused library of derivatives could uncover novel fungicidal, herbicidal, or pharmaceutical properties.

A significant unexplored area is the development of this compound-based chemical probes. The synthesis of probes with photo-affinity labels or clickable tags could enable the identification of novel protein targets, potentially opening up new therapeutic strategies.

Furthermore, a deeper investigation into the role of the this compound scaffold as a privileged structure is warranted. By testing derivatives against a diverse panel of biological targets, researchers could further establish its utility in generating ligands for multiple receptor families.

In the field of agrochemistry, future work could focus on optimizing the fungicidal and herbicidal properties of this compound derivatives. This would involve detailed SAR studies to enhance potency and selectivity, as well as investigations into their mode of action and environmental fate.

Conclusion

Summary of Key Academic Contributions and Research Progress

Research into phenoxypyrimidine systems has been largely driven by their potential to interact with various biological targets, primarily protein kinases. The pyrimidine (B1678525) ring, being an isostere of the adenine (B156593) base in ATP, provides a foundational structure for competitive inhibition at the ATP-binding site of kinases. The phenoxy group at the 2-position and the amino group at the 4-position offer crucial points for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key academic contributions have centered on the design and synthesis of novel phenoxypyrimidine derivatives as inhibitors of a range of kinases implicated in cancer and inflammatory diseases. These include, but are not limited to, Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.org The development of these inhibitors has often involved structure-activity relationship (SAR) studies, where systematic modifications of the phenoxy and pyrimidine moieties have led to the identification of compounds with high potency and selectivity. For instance, the introduction of various substituents on the phenyl ring of the phenoxy group has been shown to significantly influence the inhibitory activity against specific kinases.

Furthermore, academic research has provided valuable insights into the molecular basis of action of these compounds. X-ray crystallography and molecular modeling studies have revealed the binding modes of phenoxypyrimidine derivatives within the active sites of their target kinases, elucidating the key interactions responsible for their inhibitory effects. This structural information has been instrumental in guiding the rational design of next-generation inhibitors with improved pharmacological profiles.

The progress in synthetic methodologies has also been a significant contribution. Researchers have developed efficient and versatile synthetic routes to access a wide library of phenoxypyrimidine analogs, facilitating comprehensive SAR studies. These synthetic advancements have been crucial for the rapid exploration of the chemical space around the phenoxypyrimidine scaffold.

Identification of Remaining Challenges and Knowledge Gaps

Despite the considerable progress, several challenges and knowledge gaps remain in the field of 2-phenoxy-4-pyrimidinamine and related systems. A primary challenge is the attainment of high selectivity for specific kinases. The conserved nature of the ATP-binding site across the kinome makes the development of highly selective inhibitors a difficult task. Off-target effects of kinase inhibitors can lead to undesirable side effects, limiting their therapeutic potential. While some success has been achieved in developing selective inhibitors, there is a continuous need for novel strategies to enhance selectivity.

Another significant challenge is the emergence of drug resistance. In the context of cancer therapy, tumors can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of alternative signaling pathways. Overcoming drug resistance requires a deeper understanding of the resistance mechanisms and the development of new generations of inhibitors that can effectively target resistant cancer cells.

There is also a knowledge gap regarding the comprehensive biological activities of this compound and its derivatives beyond kinase inhibition. While the focus has been predominantly on their role as kinase inhibitors, it is plausible that these compounds may possess other, yet undiscovered, biological activities. A broader biological profiling of these compounds could unveil new therapeutic opportunities.

Furthermore, the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties of phenoxypyrimidine derivatives remains an area that requires further attention. Issues such as poor solubility, metabolic instability, and suboptimal bioavailability can hinder the clinical translation of otherwise potent compounds. A more integrated approach that considers both biological activity and drug-like properties from the early stages of drug discovery is essential.

Table of Key Research Areas and Associated Challenges

| Research Area | Key Challenges |

| Kinase Inhibitor Selectivity | Overcoming the conserved nature of the ATP-binding site to minimize off-target effects. |

| Drug Resistance | Understanding and circumventing mechanisms of acquired resistance in clinical settings. |

| Broad Biological Profiling | Exploring biological targets beyond kinases to uncover new therapeutic applications. |

| Pharmacokinetics & Pharmacodynamics | Improving solubility, metabolic stability, and bioavailability for better clinical translation. |

Outlook for Future Research on this compound and Related Phenoxypyrimidine Systems

The future of research on this compound and its analogs is poised to be dynamic and multifaceted. A key direction will be the continued exploration of their potential as kinase inhibitors, with a greater emphasis on targeting novel and challenging kinase targets. The development of inhibitors for kinases that have been historically difficult to target, such as pseudokinases, represents a promising avenue for future research.

The integration of advanced computational methods, such as artificial intelligence and machine learning, into the drug discovery process is expected to accelerate the identification of novel phenoxypyrimidine-based inhibitors with desired properties. These computational tools can aid in the prediction of compound activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby streamlining the drug development pipeline.

Future research will likely also focus on the development of phenoxypyrimidine-based compounds with novel mechanisms of action. This could include the design of allosteric inhibitors that bind to sites other than the ATP-binding pocket, which may offer advantages in terms of selectivity. Additionally, the development of covalent inhibitors that form a permanent bond with their target kinase could lead to compounds with enhanced potency and prolonged duration of action.

A deeper investigation into the role of the tumor microenvironment and its interplay with kinase signaling pathways will be crucial for the development of more effective cancer therapies. Future studies may explore the use of phenoxypyrimidine derivatives in combination with other therapeutic modalities, such as immunotherapy, to achieve synergistic antitumor effects.

Q & A

Basic: What synthetic routes are recommended for 2-Phenoxy-4-pyrimidinamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, pyrimidine derivatives with halogen substituents (e.g., chloro or fluoro groups) can react with phenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C . Optimization includes adjusting catalyst systems (e.g., palladium catalysts for cross-coupling) and monitoring reaction progress via TLC or HPLC. Temperature control and stoichiometric ratios (e.g., 1:1.2 for phenol:halopyrimidine) are critical to minimize byproducts like dehalogenated intermediates .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

Orthogonal analytical methods are essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenoxy vs. pyrimidinamine groups) and detects impurities. Key signals include aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4–5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and identifies mass fragments (e.g., molecular ion [M+H]⁺ at calculated m/z).

- XRD or FTIR : Validates crystalline structure and functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

Based on structurally similar compounds (e.g., pyridine/pyrimidine derivatives with phenoxy groups):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H318 hazards) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H335 risk) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Advanced: How can researchers resolve discrepancies in spectral data or contradictory bioactivity results for this compound derivatives?

Methodological Answer:

Contradictions often arise from:

- Isomeric impurities : Use preparative HPLC to isolate isomers and re-analyze via 2D NMR (e.g., NOESY for spatial proximity) .

- Bioassay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC₅0 replicates) to reduce false positives .

- Literature cross-validation : Compare melting points, λmax (UV-Vis), and synthetic steps with primary sources to identify methodological divergences .

Advanced: How should researchers design bioactivity studies for this compound to evaluate its therapeutic potential?

Methodological Answer:

- In vitro assays : Prioritize kinase inhibition or receptor-binding assays (e.g., EGFR or JAK2 targets) using fluorescence polarization or SPR .

- Dose-response curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values with nonlinear regression models .

- SAR analysis : Modify substituents (e.g., electron-withdrawing groups on phenoxy) and correlate with activity trends using QSAR software .

Advanced: What computational approaches are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to ATP pockets (e.g., kinase domains). Parameterize force fields for pyrimidine ring π-π stacking .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD < 2 Å) and hydrogen bond occupancy .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for nucleophilic sites .

Advanced: How can researchers ensure reproducibility when replicating literature procedures for this compound synthesis?

Methodological Answer:

- Step-by-step validation : Document exact reagent grades (e.g., anhydrous DMF vs. technical grade) and equipment (e.g., oil bath vs. microwave heating) .

- Troubleshooting logs : Track deviations (e.g., extended reaction times due to humidity) and compare intermediate characterization data (e.g., LC-MS retention times) .

- Open-source tools : Share protocols on platforms like protocols.io with raw spectral data to enable peer verification .

Advanced: What strategies optimize catalytic systems for scaling up this compound synthesis?

Methodological Answer:

- Catalyst screening : Test Pd/C, CuI, or Ni catalysts for cross-coupling efficiency. Monitor turnover frequency (TOF) and catalyst loading (e.g., 5 mol% vs. 1 mol%) .

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .

- Flow chemistry : Evaluate continuous-flow reactors to enhance heat/mass transfer and reduce reaction time from hours to minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.